
Chlorogold;thiolan-1-ium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chlorogold;thiolan-1-ium is a compound that features a gold(III) center coordinated with a thiolan-1-ium ligand
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of chlorogold;thiolan-1-ium typically involves the reaction of a gold(III) precursor with a thiolan-1-ium ligand. One common method is to start with a chlorogold(III) complex and introduce the thiolan-1-ium ligand through a ligand exchange reaction. The reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile, and the process is usually carried out under inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent control of reaction conditions are crucial for industrial synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Chlorogold;thiolan-1-ium undergoes various types of chemical reactions, including:
Oxidation: The gold(III) center can be reduced to gold(I) or elemental gold under certain conditions.
Reduction: The compound can act as an oxidizing agent, accepting electrons from other species.
Substitution: The thiolan-1-ium ligand can be replaced by other ligands, such as phosphines or amines.
Common Reagents and Conditions
Common reagents used in reactions with this compound include reducing agents like sodium borohydride, oxidizing agents like hydrogen peroxide, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from reactions involving this compound depend on the specific reaction type. For example, reduction reactions may yield gold(I) complexes, while substitution reactions can produce a variety of gold(III) complexes with different ligands .
Applications De Recherche Scientifique
Chlorogold;thiolan-1-ium has several scientific research applications:
Mécanisme D'action
The mechanism of action of chlorogold;thiolan-1-ium involves its interaction with cellular components at the molecular level. In biological systems, it can bind to proteins and DNA, disrupting normal cellular functions and leading to cell death. The gold(III) center plays a crucial role in these interactions, often facilitating the formation of reactive oxygen species (ROS) that contribute to its cytotoxic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Gold(III) chloride: Similar in its gold(III) center but lacks the thiolan-1-ium ligand, making it less specific in its reactivity.
Gold(III) acetate: Another gold(III) compound with different ligands, used in similar catalytic applications but with different reactivity profiles.
Gold(III) phosphine complexes: These compounds feature phosphine ligands and are often used in catalysis and materials science.
Uniqueness
Chlorogold;thiolan-1-ium is unique due to the presence of the thiolan-1-ium ligand, which imparts specific chemical properties and reactivity. This ligand can influence the compound’s stability, solubility, and interaction with other molecules, making it particularly useful in targeted applications such as catalysis and medicine .
Propriétés
Formule moléculaire |
C4H9AuClS+ |
|---|---|
Poids moléculaire |
321.60 g/mol |
Nom IUPAC |
chlorogold;thiolan-1-ium |
InChI |
InChI=1S/C4H8S.Au.ClH/c1-2-4-5-3-1;;/h1-4H2;;1H/q;+1; |
Clé InChI |
UCGCVRKULHHWGA-UHFFFAOYSA-N |
SMILES canonique |
C1CC[SH+]C1.Cl[Au] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


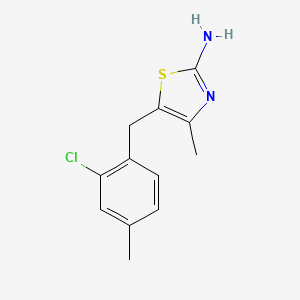
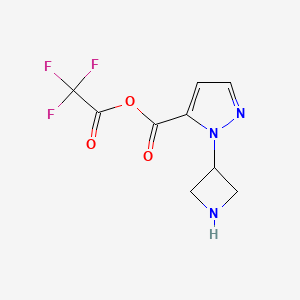
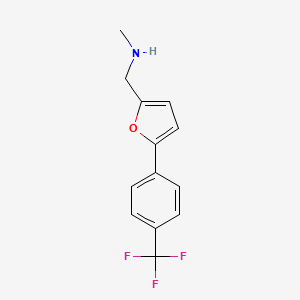
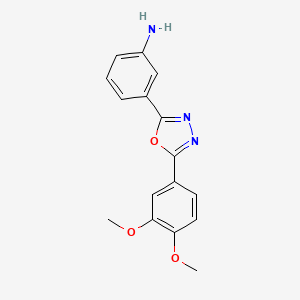



![Chloro-[1-[2-[chloro(hydroxy)phosphanyl]naphthalen-1-yl]naphthalen-2-yl]phosphinous acid](/img/structure/B15060337.png)
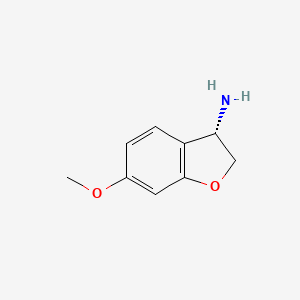
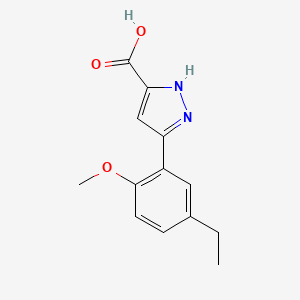
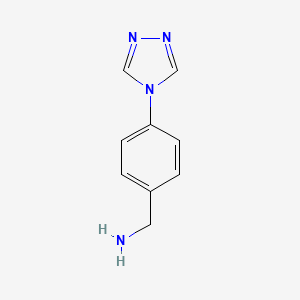

![8-(tert-Butoxycarbonyl)-8-azabicyclo[3.2.1]octane-6-carboxylic acid](/img/structure/B15060375.png)
![(2S,4R)-4-(7-chloro-4-methoxyisoquinolin-1-yl)oxy-2-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-1-carboxylic acid](/img/structure/B15060392.png)
